3-Fluoro-5-propoxybenzenethiol
Description
Properties
IUPAC Name |
3-fluoro-5-propoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-2-3-11-8-4-7(10)5-9(12)6-8/h4-6,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBCSAXHCLQDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-propoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzenethiol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed to achieve higher efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-propoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form the corresponding sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom and the propoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in aprotic solvents.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiolate anions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-propoxybenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-propoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. The fluorine atom can influence the compound’s reactivity and stability, while the propoxy group can affect its solubility and interaction with other molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Fluoro-5-propoxybenzenethiol
- CAS Number : 1379248-99-3
- Molecular Formula : C₉H₁₁FOS (inferred from substituents)
- Key Functional Groups :
- Thiol (-SH): Confers nucleophilicity and metal-binding capacity.
- Propoxy (-OCH₂CH₂CH₃): Enhances lipophilicity and steric bulk.
- Fluorine substituent: Electron-withdrawing, influencing electronic distribution and reactivity.
Applications: Primarily utilized as a ligand in coordination chemistry and a precursor in organosulfur synthesis. The thiol group enables disulfide bond formation, relevant in material science and drug design .
Comparison with Structural Analogues
Functional Group Variations
Structural and Reactivity Insights
Electronic Effects :
- Fluorine’s electron-withdrawing nature decreases electron density in all analogues, but reactivity diverges based on functional groups. For example, the aldehyde group in 3-Fluoro-5-propoxybenzaldehyde undergoes nucleophilic addition, while the thiol in this compound participates in oxidation or metal coordination .
- The carboxylic acid in 3-Fluoro-5-isopropylbenzoic acid exhibits strong acidity (pKa ~4.2), making it suitable for ionic interactions in drug formulations .
- Steric and Solubility Considerations: Propoxy and isopropyl groups increase hydrophobicity, impacting solubility in polar solvents. Methoxymethoxy in 3-Fluoro-5-(methoxymethoxy)benzaldehyde improves aqueous solubility compared to propoxy derivatives . Thiols are prone to oxidation (forming disulfides), whereas phenolic -OH groups are more stable but less nucleophilic .
Biological Activity
3-Fluoro-5-propoxybenzenethiol is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHFOS
- Molecular Weight : 196.26 g/mol
- CAS Number : 1379248-99-3
The presence of the fluorine atom and the propoxy group contributes to its unique chemical properties, influencing its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can be critical in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria (Gram-positive) | Moderate Inhibition | |
| Bacteria (Gram-negative) | Weak Activity | |
| Fungi | Significant Inhibition |
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines, which are critical in inflammatory responses.
Case Studies
-
In Vitro Studies on Cancer Cells :
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for development as an anticancer agent. -
Animal Model Research :
In a murine model of inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls.- Model Used : Carrageenan-induced paw edema
- Dosage : 10 mg/kg body weight
- Outcome : Significant reduction in edema (p < 0.05) compared to untreated groups.
- Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
